molecular formula C17H19N7O3 B15284572 1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide

1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B15284572
M. Wt: 369.4 g/mol
InChI Key: ALNLTSFWUQWHPY-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a nitro group, a propyl group, and a carboxamide group The compound also contains a triazole ring attached to the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common route starts with the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids . The resulting nitro compound is then coupled with 4-(1H-1,2,4-triazol-1-ylmethyl)phenylamine under appropriate conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 1-methyl-4-amino-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide.

    Substitution: Various substituted amides depending on the nucleophile used.

    Oxidation: 1-carboxy-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide.

Scientific Research Applications

1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the triazole and phenyl groups.

    4-(1H-1,2,4-triazol-1-ylmethyl)phenylamine: Contains the triazole and phenyl groups but lacks the pyrazole ring.

Uniqueness

1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide is unique due to the combination of the pyrazole, nitro, triazole, and phenyl groups in a single molecule.

Properties

Molecular Formula

C17H19N7O3

Molecular Weight

369.4 g/mol

IUPAC Name

2-methyl-4-nitro-5-propyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H19N7O3/c1-3-4-14-15(24(26)27)16(22(2)21-14)17(25)20-13-7-5-12(6-8-13)9-23-11-18-10-19-23/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,25)

InChI Key

ALNLTSFWUQWHPY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)CN3C=NC=N3)C

Origin of Product

United States

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